3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
Description
The compound 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a structurally complex molecule featuring:
- A 6-acetamido-1,3-benzothiazol-2-yl moiety, contributing hydrogen-bonding capacity and aromatic interactions.
- A propanamide linker, facilitating conformational flexibility.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related benzothiazole and sulfonamide derivatives are frequently explored for biological activities, including enzyme inhibition (e.g., kinase or protease targets) and antimicrobial applications .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-11(23)20-13-4-7-15-16(10-13)27-18(21-15)22-17(24)8-9-28(25,26)14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHAZOYNNPSMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride and 6-acetamido-1,3-benzothiazole. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the amine group of the benzothiazole under controlled conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole moiety may also play a role in binding to specific sites, affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Calculated molecular weight based on inferred formula.
Key Structural and Functional Comparisons:
Benzothiazole vs. Thiadiazole-containing analogs () exhibit greater π-stacking capacity due to aromatic heterocycles but lack the acetamido group’s polarity .
Sulfonyl Group Variations: The 4-chlorobenzenesulfonyl group in the target compound provides a balance of electronegativity and stability.
Substituent Effects on Pharmacokinetics: The morpholinoethyl group in ’s compound improves water solubility, a feature absent in the target compound, which relies on the acetamido group for polarity . Chloro substituents () generally increase metabolic resistance but may reduce solubility compared to fluoro or methyl groups .
Linker Flexibility: The propanamide linker in the target compound allows greater conformational adaptability than the rigid thioxothiazolidinone ring in , which may restrict binding to specific enzyme pockets .
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group attached to a benzothiazole derivative, which is known for its diverse biological activities. The presence of the 4-chlorobenzenesulfonyl moiety enhances its pharmacological properties.
Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide may inhibit specific biological pathways involved in cancer progression and inflammation. Notably, sulfonamide derivatives have been shown to interact with the β-catenin signaling pathway, which is crucial in colorectal cancer development.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines. For instance, a related compound inhibited SW480 and HCT116 colon cancer cells with IC50 values of 2 μM and 0.12 μM, respectively . This suggests that 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide may possess similar or enhanced anticancer properties.
Inhibition of Wnt Signaling
The compound's ability to inhibit Wnt-dependent transcription has been highlighted as a key mechanism. Inhibition of this pathway can lead to reduced expression of proliferation markers such as Ki67 and downregulation of other cancer-related genes .
Case Studies
A notable case study involved the evaluation of various sulfonamide derivatives in mouse models. The results indicated that these compounds could reduce tumor growth significantly compared to controls. Specifically, compounds targeting the β-catenin hotspot binding region showed promising results in xenograft models .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Inhibition of Cell Growth | SW480 | 2 | Wnt signaling inhibition |
| Inhibition of Cell Growth | HCT116 | 0.12 | Wnt signaling inhibition |
| Tumor Growth Reduction | Xenograft | N/A | Targeting β-catenin |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide?
- Methodology : The synthesis typically involves multi-step reactions starting with 6-acetamido-1,3-benzothiazol-2-amine and 4-chlorobenzenesulfonyl chloride. Key steps include:
- Step 1 : Sulfonylation of the benzothiazole amine using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Step 2 : Coupling with propanoyl chloride under reflux in tetrahydrofuran (THF) to form the amide bond.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with characteristic peaks for sulfonyl (δ ~7.8 ppm for aromatic protons) and acetamido groups (δ ~2.1 ppm for CH) .
- FTIR : Bands at ~1700 cm (amide C=O) and ~1350 cm (sulfonyl S=O) validate functional groups .
- HRMS : High-resolution mass spectrometry determines molecular ion ([M+H]) and fragmentation patterns .
Q. What preliminary biological activities are associated with this compound?
- Reported Activities :
- Anticancer : Inhibits tubulin polymerization (IC ~5 µM in breast cancer cell lines) .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to sulfonamide-mediated enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during sulfonylation?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
- Temperature Control : Maintain 0–5°C during sulfonylation to prevent over-reaction .
- Catalysis : Introduce catalytic iodine (~5 mol%) to accelerate sulfonamide bond formation .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or bacterial dihydropteroate synthase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can structural analogs improve bioactivity while reducing toxicity?
- Design Insights :
-
Modifications : Replace 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
-
Toxicity Mitigation : Introduce hydroxyl groups to improve solubility and reduce hepatotoxicity (e.g., IC reduction from 30 µM to 15 µM in liver cell lines) .
Analog Structure Bioactivity (IC) Toxicity (HepG2 IC) 4-Fluoro variant 3.2 µM (MCF-7) 45 µM Hydroxy derivative 4.8 µM (MDA-MB-231) >100 µM
Q. How to resolve contradictions in reported biological data (e.g., varying IC values)?
- Troubleshooting :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hr) .
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) with triplicate measurements to ensure reproducibility .
Q. What crystallographic strategies validate the compound’s 3D structure?
- Protocol :
- Crystal Growth : Diffuse vapor method using acetonitrile/water (1:1) at 4°C .
- Data Collection : Use SHELXT for structure solution and SHELXL for refinement (R-factor < 0.05) .
Methodological Resources
- Synthesis Optimization : Reference multi-step protocols from sulfonamide coupling literature .
- Bioactivity Profiling : Follow NIH guidelines for in vitro anticancer assays .
- Computational Tools : Access tutorials for AutoDock and GROMACS via public repositories (e.g., GitHub).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
